

## The Discovery and Development of SAHM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

SAHM1 is a rationally designed, cell-permeable, hydrocarbon-stapled alpha-helical peptide that potently and specifically inhibits the Notch signaling pathway. By mimicking a key alpha-helical region of the Mastermind-like 1 (MAML1) protein, SAHM1 disrupts the formation of the canonical Notch transcriptional activation complex, comprising the intracellular domain of Notch (ICN), CSL (CBF1/RBP-JK), and MAML1. This targeted disruption of a critical protein-protein interface has demonstrated significant therapeutic potential in preclinical models of Notch-driven malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and inflammatory conditions like allergic asthma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SAHM1, including key quantitative data, detailed experimental protocols, and a visualization of its mechanism.

# Introduction: Targeting the "Undruggable" Notch Pathway

The Notch signaling pathway is a highly conserved cellular communication system crucial for normal development, tissue homeostasis, and cell fate determination. Aberrant Notch signaling is a key driver in various diseases, including a significant subset of T-cell acute lymphoblastic leukemias (T-ALL) and has been implicated in inflammatory diseases.[1] The core of canonical Notch signaling involves the assembly of a transcriptional activation complex in the nucleus,



where the intracellular domain of the Notch receptor (ICN) binds to the DNA-binding protein CSL, which in turn recruits the coactivator MAML1 to initiate the transcription of Notch target genes.[2]

The expansive and relatively featureless protein-protein interaction (PPI) surface between ICN, CSL, and MAML1 has traditionally been considered an "undruggable" target for small molecules. The development of **SAHM1** (Stapled Alpha-Helical peptide derived from MAML1) represents a significant advancement in targeting such challenging PPIs. **SAHM1** is a synthetic, cell-permeable peptide that is locked into its bioactive alpha-helical conformation through a hydrocarbon "staple". This conformational constraint enhances peptide stability, cell permeability, and target affinity.[3]

### **Discovery and Rational Design of SAHM1**

The development of **SAHM1** was born out of a strategic approach to inhibit the Notch transcriptional complex. The discovery team, led by Moellering et al., hypothesized that a stabilized alpha-helical peptide mimicking the MAML1 binding domain for the ICN-CSL complex could act as a potent competitive inhibitor.[4]

The design of **SAHM1** involved the following key steps:

- Identification of the Target Interface: Structural studies of the Notch activation complex revealed a conserved alpha-helical region within MAML1 that nestles into a groove formed by the ICN-CSL heterodimer. This helical domain of MAML1 was identified as the critical motif for inhibition.
- Peptide Scaffolding and Stapling: A peptide sequence derived from this MAML1 helical
  domain was synthesized. To enforce an alpha-helical conformation and enhance its drug-like
  properties, the peptide was "stapled" using all-hydrocarbon stapling. This technique involves
  replacing two amino acids with non-natural amino acids containing olefinic side chains,
  which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis.[5]
- Optimization for Cell Permeability and Potency: The staple's position and the peptide sequence were optimized to ensure high-affinity binding to the ICN-CSL complex and efficient penetration of the cell membrane.



The resulting molecule, **SAHM1**, demonstrated the ability to directly engage the ICN-CSL complex and prevent the recruitment of MAML1, thereby shutting down Notch-dependent gene transcription.[4]

### **Mechanism of Action**

**SAHM1** functions as a direct antagonist of the Notch transcriptional activation complex. Its mechanism can be broken down into the following steps:

- Cellular Entry: Due to its stabilized alpha-helical structure and optimized physicochemical properties, SAHM1 can traverse the cell membrane and enter the cytoplasm and nucleus.
- Competitive Binding: In the nucleus, SAHM1 competitively binds to the MAML1-binding groove on the ICN-CSL complex.
- Disruption of Complex Formation: By occupying this binding site, **SAHM1** physically prevents the endogenous MAML1 protein from associating with the ICN-CSL complex.
- Inhibition of Transcription: Without the recruitment of the MAML1 co-activator, the Notch transcriptional complex cannot be fully assembled, leading to the suppression of Notch target gene expression, such as HES1, MYC, and DTX1.[1]

The following diagram illustrates the signaling pathway and the mechanism of **SAHM1** inhibition:





Click to download full resolution via product page

Caption: The canonical Notch signaling pathway and the inhibitory mechanism of SAHM1.

## **Quantitative Data Summary**

The preclinical efficacy of **SAHM1** has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of **SAHM1** in T-ALL Cell Lines



| Cell Line                 | SAHM1<br>Concentration | Effect                                                            | Reference |
|---------------------------|------------------------|-------------------------------------------------------------------|-----------|
| KOPT-K1                   | 20 μΜ                  | Decreased mRNA<br>levels of HES1, MYC,<br>and DTX1                |           |
| Multiple T-ALL lines      | 15 μΜ                  | Marked reduction in cell proliferation                            | [6]       |
| GSI-sensitive T-ALL lines | Not specified          | Suppresses proliferation                                          | [6]       |
| Reporter Gene Assay       | IC50 = 6.5 ± 1.6 μM    | Dose-dependent repression of Notch1-dependent luciferase activity |           |

Table 2: In Vivo Efficacy of  ${\bf SAHM1}$  in a T-ALL Mouse Model

| Treatment<br>Group            | Dose and<br>Schedule | Outcome                                                   | P-value | Reference |
|-------------------------------|----------------------|-----------------------------------------------------------|---------|-----------|
| Vehicle                       | -                    | Progressive T-<br>ALL                                     | -       |           |
| SAHM1                         | 35 mg/kg/day<br>(QD) | Trend towards reduced tumor burden                        | 0.17    |           |
| SAHM1                         | 30 mg/kg (BID)       | Significant regression of tumor burden                    | 0.02    |           |
| SAHM1-treated cells (ex vivo) | 5 μM for 12h         | 100-fold<br>reduction in<br>circulating<br>leukemic cells | 0.0026  | [6]       |



Table 3: Efficacy of **SAHM1** in a House Dust Mite (HDM)-Induced Allergic Asthma Mouse Model

| Treatment<br>Parameter       | SAHM1 Dose        | Effect                                                         | Reference |
|------------------------------|-------------------|----------------------------------------------------------------|-----------|
| Airway Inflammation          | 1 μg (intranasal) | Marked reduction in eosinophil and T-cell numbers in BAL fluid | [4][7]    |
| Bronchial<br>Hyperreactivity | 1 μg (intranasal) | Reduced                                                        | [4]       |
| Serum IgE Levels             | 1 μg (intranasal) | Reduced                                                        | [4]       |
| TH2 Inflammation             | 1 μg (intranasal) | Dampened during<br>ongoing HDM<br>challenge                    | [7]       |

Pharmacokinetics and Toxicology

Publicly available data on the detailed pharmacokinetic profile (e.g., Cmax, half-life, bioavailability) and formal toxicology studies (e.g., maximum tolerated dose [MTD], LD50) of **SAHM1** are limited. Preclinical studies in mice have not reported overt toxicity at therapeutic doses.[1][8][9][10][11][12]

### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the development and evaluation of **SAHM1**.

### **Luciferase Reporter Assay for Notch Signaling Inhibition**

This assay quantitatively measures the activity of the Notch signaling pathway by detecting the expression of a luciferase reporter gene under the control of a CSL-responsive promoter.[13] [14][15][16][17]

Materials:



- HEK293 cells
- CSL-luciferase reporter plasmid
- Renilla luciferase control plasmid (for normalization)
- Notch1ΔE expression plasmid
- Lipofectamine 2000 or similar transfection reagent
- 96-well white, clear-bottom tissue culture plates
- **SAHM1** (resuspended in DMSO)
- Dual-Luciferase Reporter Assay System
- Luminometer

#### Protocol:

- Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-35,000 cells per well and incubate overnight.
- Transfection: Co-transfect the cells with the CSL-luciferase reporter, Renilla luciferase, and Notch1ΔE plasmids using a suitable transfection reagent according to the manufacturer's instructions.
- SAHM1 Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of SAHM1 or vehicle control (DMSO).
- Incubation: Incubate the cells for an additional 24-48 hours.
- Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.



## Quantitative Real-Time PCR (qRT-PCR) for Notch Target Gene Expression

This protocol is used to quantify the mRNA levels of Notch target genes (HES1, MYC, DTX1) in T-ALL cells following treatment with **SAHM1**.[18][19][20][21][22]

#### Materials:

- T-ALL cell lines (e.g., KOPT-K1)
- **SAHM1** (resuspended in DMSO)
- TRIzol or similar RNA extraction reagent
- · Reverse transcription kit
- SYBR Green qPCR master mix
- qRT-PCR primers for target and housekeeping genes (e.g., GAPDH, ACTB)
- Real-time PCR instrument

#### Primer Sequences (Human):

| Gene  | Forward Primer (5' to 3')  | Reverse Primer (5' to 3')      |
|-------|----------------------------|--------------------------------|
| HES1  | TGTCAACACGACACCGGATA<br>AA | CCATAATAGGCTTTGATGAC<br>TTTCTG |
| MYC   | TTCGGGTAGTGGAAAACCA<br>G   | AGCAGCTCGAATTTCTTCCA<br>G      |
| DTX1  | GGACGCAGACAGTTTCCTT<br>C   | GTTGGCTGAGTCGTAGCATT           |
| GAPDH | TCCTCTGACTTCAACAGCGA<br>CA | GTGGTCGTTGAGGGCAATG            |

#### Protocol:



- Cell Treatment: Treat T-ALL cells with **SAHM1** (e.g., 20 μM) or vehicle control for 24 hours.
- RNA Extraction: Isolate total RNA from the cells using TRIzol according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers. A
  typical thermal cycling profile is: 95°C for 3 minutes, followed by 40 cycles of 95°C for 10
  seconds and 60°C for 30 seconds.
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.

## Co-Immunoprecipitation (Co-IP) of the NICD-MAML-RBPj Complex

This protocol is designed to demonstrate the disruption of the interaction between ICN and MAML1 by **SAHM1**.[23][24][25]

#### Materials:

- · T-ALL cells with activated Notch signaling
- SAHM1
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- Antibody against MAML1 or ICN for immunoprecipitation
- Protein A/G agarose beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- SDS-PAGE gels and Western blotting reagents
- Antibodies for Western blotting (anti-MAML1 and anti-ICN)



#### Protocol:

- Cell Treatment: Treat T-ALL cells with **SAHM1** or vehicle control.
- Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody against MAML1 (or ICN)
  overnight at 4°C. Add Protein A/G beads and incubate for another 2-4 hours to capture the
  antibody-protein complexes.
- Washing: Pellet the beads and wash them several times with wash buffer to remove nonspecific binding.
- Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both MAML1 and ICN to detect the co-immunoprecipitated protein. A reduced ICN signal in the SAHM1-treated sample when immunoprecipitating with anti-MAML1 indicates disruption of the interaction.

## Flow Cytometry for Immune Cell Profiling in a Mouse Asthma Model

This protocol outlines the analysis of bronchoalveolar lavage (BAL) fluid from a house dust mite (HDM)-induced asthma model in mice treated with **SAHM1**.[26][27][28][29][30]

#### Materials:

- BAL fluid from mice
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)



- Fluorochrome-conjugated antibodies against mouse immune cell markers (e.g., CD45, Siglec-F, CD11c, CD3, CD4, CD8, B220, Ly6G)
- Flow cytometer

#### Protocol:

- BAL Fluid Collection: Collect BAL fluid from mice by flushing the lungs with PBS.
- Cell Preparation: Centrifuge the BAL fluid to pellet the cells. If necessary, lyse red blood cells. Resuspend the cells in FACS buffer.
- Fc Block: Block Fc receptors by incubating the cells with anti-CD16/32.
- Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers to identify different immune cell populations (e.g., eosinophils: CD45+ Siglec-F+, T cells: CD45+ CD3+).
- Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
- Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.

The following diagram illustrates a typical experimental workflow for evaluating **SAHM1** in a mouse model of T-ALL:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. SAHM1 | Other Notch Signaling | Tocris Bioscience [tocris.com]
- 4. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Nrf2-derived hydrocarbon stapled peptides for the disruption of protein-DNA-interactions PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Notch pathway inhibitor stapled α-helical peptide derived from mastermind-like 1 (SAHM1) abrogates the hallmarks of allergic asthma PMC [pmc.ncbi.nlm.nih.gov]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nc3rs.org.uk [nc3rs.org.uk]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time imaging of notch activation with a luciferase complementation-based reporter PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Notch Signal Pathway Report Lentivirus [gentarget.com]
- 18. haematologica.org [haematologica.org]
- 19. origene.com [origene.com]
- 20. Reference loci for RT-qPCR analysis of differentiating human embryonic stem cells -PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Item List of qRT-PCR primers used in the study. figshare Figshare [figshare.com]







- 23. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunoprecipitation for Protein-Protein Interactions and for RNA Enrichment in Drosophila melanogaster PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Item Eosinophil gating strategy. Public Library of Science Figshare [plos.figshare.com]
- 30. thno.org [thno.org]
- To cite this document: BenchChem. [The Discovery and Development of SAHM1: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15623454#discovery-and-development-of-sahm1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com